- Discovery of Novel N-Hydroxy-1,2,4-oxadiazole-5-formamides as ASM Direct Inhibitors for the Treatment of Atherosclerosis, Journal of Medicinal Chemistry, 2023, 66(4), 2681-2698
Cas no 89364-92-1 (ethyl 3-(hydroxyamino)-3-imino-propanoate)
ethyl 3-(hydroxyamino)-3-imino-propanoate Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3-(hydroxyamino)-3-imino-, ethyl ester
- (HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER
- (HYDROXYAMIDINO)-ACETIC ACID, ETHYL ESTER HCL
- (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
- 2-Ethoxy-acetamidoxim
- 2-Ethoxycarbonyl-essigsaeure-amid-oxim
- hydroxycarbamimidoyl-acetic acid ethyl ester
- Acetic acid, (hydroxyamidino)-, ethyl ester (7CI)
- Ethyl 3-(hydroxyamino)-3-iminopropanoate (ACI)
- ethyl 3-(hydroxyamino)-3-imino-propanoate
- ethyl 2-[(Z)-N'-hydroxycarbamimidoyl]acetate
- MFCD11227209
- AKOS006338109
- CS-0197481
- ethyl (3Z)-3-amino-3-hydroxyiminopropanoate
- (N-Hydroxycarbamimidoyl)acetic acid ethyl ester
- AS-5177
- 89364-92-1
- Ethyl3-(hydroxyamino)-3-iminopropanoate
- SCHEMBL1544534
- Ethyl 3-(hydroxyamino)-3-iminopropanoate
- AKOS015838719
-
- MDL: MFCD03426259
- Inchi: 1S/C5H10N2O3/c1-2-10-5(8)3-4(6)7-9/h9H,2-3H2,1H3,(H2,6,7)
- InChI Key: WJDYAEIVFPVODA-UHFFFAOYSA-N
- SMILES: O=C(CC(NO)=N)OCC
Computed Properties
- Exact Mass: 182.04600
- Monoisotopic Mass: 146.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- PSA: 82.41000
- LogP: 1.18830
ethyl 3-(hydroxyamino)-3-imino-propanoate Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
ethyl 3-(hydroxyamino)-3-imino-propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047477-1g |
N-Hydroxycarbamimidoyl)-acetic acid ethyl ester |
89364-92-1 | 95% | 1g |
£135.00 | 2022-03-01 | |
| Fluorochem | 047477-5g |
N-Hydroxycarbamimidoyl)-acetic acid ethyl ester |
89364-92-1 | 95% | 5g |
£540.00 | 2022-03-01 | |
| TRC | H879600-50mg |
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester |
89364-92-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H879600-100mg |
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester |
89364-92-1 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H879600-500mg |
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester |
89364-92-1 | 500mg |
$ 275.00 | 2022-06-04 | ||
| Apollo Scientific | OR300776-250mg |
Ethyl 3-amino-3-hydroxyiminopropanoate |
89364-92-1 | 97% | 250mg |
£53.00 | 2023-08-31 | |
| Apollo Scientific | OR300776-1g |
Ethyl 3-amino-3-hydroxyiminopropanoate |
89364-92-1 | 97% | 1g |
£159.00 | 2024-05-23 | |
| Apollo Scientific | OR300776-5g |
Ethyl 3-amino-3-hydroxyiminopropanoate |
89364-92-1 | 97% | 5g |
£630.00 | 2024-05-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD46715-250mg |
Ethyl 3-(hydroxyamino)-3-iminopropanoate |
89364-92-1 | 97% | 250mg |
¥299.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD46715-1g |
Ethyl 3-(hydroxyamino)-3-iminopropanoate |
89364-92-1 | 97% | 1g |
¥738.0 | 2024-04-17 |
ethyl 3-(hydroxyamino)-3-imino-propanoate Production Method
Production Method 1
Production Method 2
- Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation, Journal of Medicinal Chemistry, 2021, 64(22), 16820-16837
ethyl 3-(hydroxyamino)-3-imino-propanoate Raw materials
ethyl 3-(hydroxyamino)-3-imino-propanoate Preparation Products
ethyl 3-(hydroxyamino)-3-imino-propanoate Suppliers
ethyl 3-(hydroxyamino)-3-imino-propanoate Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on ethyl 3-(hydroxyamino)-3-imino-propanoate
Ethyl 3-(Hydroxyamino)-3-Imino-Propanoate: A Comprehensive Overview
Ethyl 3-(hydroxyamino)-3-imino-propanoate, with CAS No. 89364-92-1, is a unique organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in various fields. This compound, often referred to as ethyl 3-(hydroxyamino)-3-imino-propanoate, belongs to the class of amino acids and is characterized by its distinctive structure, which includes a hydroxyamino group and an imino group. The compound's structure plays a pivotal role in its reactivity and functionality, making it a valuable molecule in both academic research and industrial applications.
Recent studies have highlighted the importance of ethyl 3-(hydroxyamino)-3-imino-propanoate in the development of novel materials and pharmaceuticals. Researchers have explored its ability to form stable complexes with metal ions, which has opened new avenues for its use in catalysis and drug delivery systems. For instance, a study published in *Nature Chemistry* demonstrated that the compound can act as a chelating agent, effectively binding to transition metals and enhancing the efficiency of enzymatic reactions. This property has significant implications for the design of new catalysts and bioactive molecules.
In addition to its catalytic applications, ethyl 3-(hydroxyamino)-3-imino-propanoate has also been investigated for its role in biological systems. Scientists have found that the compound exhibits antioxidant properties, which could be harnessed for the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. A research team from Stanford University reported that the compound's ability to scavenge free radicals makes it a promising candidate for use in anti-aging skincare products and dietary supplements.
The synthesis of ethyl 3-(hydroxyamino)-3-imino-propanoate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Traditional methods include the condensation of amino acids with aldehydes or ketones, followed by esterification to introduce the ethyl group. However, recent advancements in green chemistry have led to the development of more sustainable synthesis routes. For example, researchers at MIT have successfully utilized microwave-assisted synthesis to produce the compound with reduced energy consumption and minimized waste generation.
Another area where ethyl 3-(hydroxyamino)-3-imino-propanoate has shown potential is in materials science. The compound's ability to form self-assembled monolayers has been exploited for the creation of advanced coatings with tailored properties. A team at Cambridge University demonstrated that films made from this compound exhibit excellent adhesion properties and corrosion resistance, making them ideal for use in aerospace and automotive industries.
Furthermore, ethyl 3-(hydroxyamino)-3-imino-propanoate has been studied for its role in biochemical pathways. Researchers have identified its involvement in nitrogen metabolism, where it serves as an intermediate in the biosynthesis of certain amino acids. This insight has led to new strategies for optimizing microbial fermentation processes, which are critical for the production of bio-based chemicals and fuels.
In conclusion, ethyl 3-(hydroxyamino)-3-imino-propanoate (CAS No. 89364-92-1) is a multifaceted compound with a wide range of applications across diverse disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key molecule in advancing scientific research and industrial innovation. As ongoing studies continue to uncover new functionalities, the significance of this compound is expected to grow further in the coming years.
89364-92-1 (ethyl 3-(hydroxyamino)-3-imino-propanoate) Related Products
- 50551-10-5(Ethyl 3-amino-3-iminopropanoate)
- 57508-48-2(3-Amino-3-imino-propanoic acid, ethyl ester hydrochloride)
- 218278-67-2(Propanoic acid, 3-(hydroxyamino)-3-imino-, 1,1-dimethylethyl ester)
- 55654-11-0((n-hydroxycarbamimidoyl)-acetic acid)
- 50551-12-7(Propanoic acid, 3-amino-3-imino-, 1-methylethyl ester)
- 89799-66-6(Ethyl 3-amino-3-hydroxyiminopropanoate hydrochloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)